1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine
Description
Historical Development of Sulfonyl Piperazines in Chemical Research
The exploration of sulfonyl piperazines as bioactive agents began with the discovery of early inhibitors like AZ1, a sulfonyl piperazine compound active against efflux-deficient Escherichia coli strains. AZ1’s identification as an LpxH inhibitor—a key enzyme in lipid A biosynthesis—sparked interest in this scaffold’s potential to disrupt Gram-negative bacterial outer membrane integrity. Subsequent structural studies of Klebsiella pneumoniae LpxH bound to AZ1 revealed critical interactions between the sulfonyl piperazine moiety and the enzyme’s acyl chain-binding chamber, prompting systematic derivatization efforts.
By 2020, second-generation analogs such as JH-LPH-33 emerged, featuring halogenated aryl groups and elongated acyl chains to enhance target engagement. These innovations underscored the scaffold’s adaptability, with bromine and methoxy substitutions proving particularly effective in modulating electronic and steric properties. The incorporation of a 3-bromo-4-methoxyphenyl group marked a strategic shift toward improving solubility and enzymatic affinity, as evidenced by recent crystallographic data.
Classification and Research Significance of Brominated Methoxyphenyl Sulfonyl Piperazines
Brominated methoxyphenyl sulfonyl piperazines belong to a subclass characterized by aromatic bromine and methoxy substituents, which confer distinct physicochemical and pharmacological properties. The structural formula of this compound (C₁₂H₁₅BrN₂O₃S) features:
- A piperazine core providing conformational flexibility.
- A sulfonyl bridge linking the heterocycle to the aryl group.
- 3-bromo-4-methoxyphenyl substituents influencing electron distribution and hydrophobic interactions.
Table 1: Key Structural Features and Their Functional Roles
These structural attributes align with pharmacophore models emphasizing two aromatic systems and hydrogen-bonding motifs. The bromine atom’s van der Waals interactions with residues like Val146 and Leu147 in LpxH further rationalize its inclusion.
Current Research Landscape and Investigation Objectives
Recent studies prioritize optimizing the sulfonyl piperazine scaffold for broader-spectrum activity and reduced resistance development. A 2024 report highlighted JH-LPH-107, a pyridinyl sulfonyl piperazine analog, which exhibits a spontaneous resistance rate of <10⁻⁹ in K. pneumoniae and maintains a >100-fold selectivity window over mammalian cells. Such advances underscore the scaffold’s potential despite challenges in penetrating the outer membranes of wild-type Enterobacterales.
Table 2: Recent Advances in Sulfonyl Piperazine Derivatives
Current objectives include:
- Expanding interaction networks : Designing analogs that engage polar regions near LpxH’s di-manganese cluster, as demonstrated by JH-LPH-41.
- Overcoming efflux mechanisms : Co-administration with membrane permeabilizers to enhance bioavailability.
- Synthetic accessibility : Modular routes enabling rapid diversification, such as nucleophilic substitution and Suzuki couplings.
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-14-5-7-15(8-6-14)19(16,17)10-3-4-12(18-2)11(13)9-10/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWORNNVFFIGUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:
Bromination: The starting material, 4-methoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride to yield 3-bromo-4-methoxyphenyl.
Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine to form 3-bromo-4-methoxyphenylsulfonyl chloride.
Piperazine Substitution: Finally, the sulfonyl chloride derivative reacts with 4-methylpiperazine in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include hydroxyl or carbonyl derivatives.
Reduction: Products include sulfide or thiol derivatives.
Scientific Research Applications
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine and methoxy groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine (CAS: 1240287-96-0)
- Key Difference : Replaces the 4-methoxy group with a methyl substituent.
- Synthesis : Similar to the target compound but uses 3-bromo-4-methylphenylsulfonyl chloride.
1-(4-Bromo-benzenesulfonyl)-4-p-tolyl-piperazine (CAS: 334501-24-5)
Sildenafil Citrate (1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate)
- Key Difference : Incorporates a pyrazolopyrimidine-ethoxy-phenyl group instead of bromo-methoxy-phenyl.
- Impact : The extended heterocyclic system in sildenafil enables selective PDE5 inhibition, demonstrating how structural complexity in sulfonyl-piperazine derivatives can drive therapeutic efficacy .
Heteroaryl Sulfonyl Derivatives
1-(6-Chloro-pyridine-3-sulfonyl)-4-methylpiperazine (CAS: 64614-53-5)
- Key Difference : Pyridine ring replaces the benzene ring.
- Chlorine at the 6-position may mimic bromine’s steric effects but with reduced electronegativity .
Functional Group Variations
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine
Anticancer and Antiproliferative Activity
Compounds like 1-((4-substitutedphenyl)sulfonyl)piperazine derivatives () exhibit antiproliferative effects, suggesting that the target compound’s bromo and methoxy groups could enhance DNA intercalation or topoisomerase inhibition .
Immunomodulatory Potential
The naphthaleneoxypropargyl-piperazine complex with β-cyclodextrin () demonstrates immune cell population modulation. While structurally distinct, the target’s methoxy group may similarly engage hydrophobic pockets in immune receptors .
Data Tables
Table 1: Structural and Functional Comparison of Sulfonylpiperazine Derivatives
Biological Activity
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. Its molecular formula is C₁₃H₁₉BrN₂O₃S, featuring a piperazine ring with a sulfonyl group and a bromo-methoxyphenyl moiety. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Molecular Structure
- Molecular Formula : C₁₃H₁₉BrN₂O₃S
- Molecular Weight : Approximately 349.244 g/mol
- Physical Properties :
- Density: 1.5 g/cm³
- Boiling Point: ~454.2 °C
Chemical Structure
The compound's structure facilitates interactions with various biological targets, which is crucial for its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of piperazine can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar activity .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It is hypothesized that the sulfonyl group and the bromo-methoxy substitution could enhance its ability to interact with cancer cell receptors or enzymes involved in tumor growth. Research on related compounds has demonstrated cytotoxic effects against several cancer cell lines, indicating a potential avenue for therapeutic development .
Other Pharmacological Effects
This compound may also serve as a lead compound for developing new antidepressants or other therapeutic agents due to its structural characteristics that allow for targeted biological interactions .
Interaction Studies
Binding Affinity and Mechanism of Action
Interaction studies are essential for understanding how this compound binds to various biological targets. Although specific binding affinities have not been fully characterized, initial findings suggest that the compound may interact with receptors involved in neurotransmission and cellular signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on Gram-positive and Gram-negative bacteria | |
| Anticancer | Cytotoxic effects observed in cancer cell lines | |
| Antidepressant | Potential lead for new antidepressant development |
Case Study 1: Antimicrobial Efficacy
In a study conducted on structurally related piperazine derivatives, it was found that certain modifications to the piperazine ring significantly increased antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of the bromo and methoxy groups was noted to enhance membrane permeability, leading to increased efficacy .
Case Study 2: Anticancer Activity
A research group evaluated the anticancer properties of related sulfonamide compounds in vitro. Their findings indicated that these compounds induced apoptosis in human cancer cell lines such as HeLa and MCF-7, suggesting that similar mechanisms might be at play for this compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine?
- Methodological Answer : The synthesis of aryl-sulfonylated piperazines often employs nucleophilic substitution or coupling reactions. For example, a general protocol involves reacting 4-methylpiperazine with a sulfonyl chloride derivative under anhydrous conditions in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. Purification via crystallization (e.g., using diethyl ether) or flash chromatography improves yield . Adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction time (4–12 hours at 0–25°C) can mitigate side reactions.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key for verifying sulfonyl group integration (δ 3.0–3.5 ppm for piperazine protons) and aromatic bromine/methoxy substituents (δ 7.2–8.0 ppm for aryl protons). Splitting patterns confirm regiochemistry .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₂H₁₆BrN₂O₃S) with <5 ppm mass error.
- IR Spectroscopy : Sulfonyl S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) confirm functionalization .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). Avoid exposure to oxidizers (e.g., peroxides) and moisture, as sulfonamides may hydrolyze under acidic/basic conditions. Stability assays (HPLC monitoring at 254 nm over 30 days) are recommended to establish shelf life .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., microbial enzymes). Focus on the sulfonyl group’s electrostatic interactions with catalytic residues .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values. For example, electron-withdrawing groups (e.g., Br, NO₂) enhance activity against Staphylococcus aureus .
Q. What experimental approaches resolve contradictions in reported biological activity data for sulfonylated piperazines?
- Methodological Answer :
- Standardized Assays : Re-evaluate potency using uniform protocols (e.g., CLSI broth microdilution for antimicrobials). Control variables like inoculum size and solvent (DMSO ≤1% v/v).
- Metabolic Stability Testing : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
Q. What strategies validate the mechanism of action for this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, sulfonylated piperazines often act as ATP-competitive kinase inhibitors.
- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Ala substitutions) to identify critical binding residues. SPR (Surface Plasmon Resonance) can quantify binding kinetics (KD, kon/koff) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
